molecular formula C8H11N3O5S B1224825 2-Thio-6-azauridine CAS No. 27089-56-1

2-Thio-6-azauridine

Cat. No. B1224825
CAS RN: 27089-56-1
M. Wt: 261.26 g/mol
InChI Key: TVCBDTCUOVDLNZ-SHUUEZRQSA-N
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Description

Synthesis Analysis

The synthesis of 2-Thio-6-azauridine involves chemical transformations that enable the incorporation of a thio group into the 6-azauridine molecule. A study by Rosowsky and Pai (1991) detailed the preparation of derivatives of 2-Thio-6-azauridine, emphasizing the chemical strategies used to modify the nucleoside's structure, including the introduction of protective groups and the creation of 2′,3′-O-thiocarbonyl derivatives through reactions with thiocarbonyldiimidazole (Rosowsky & Pai, 1991).

Molecular Structure Analysis

The molecular structure of 6-azauridine, closely related to 2-Thio-6-azauridine, has been extensively studied through crystallography, providing insights into its conformation and structural characteristics. Schwalbe, Saenger, and Gassmann (1971) and Schwalbe and Saenger (1973) reported the crystal structure and the unusual ribose conformation of 6-azauridine, noting its anti glycosidic bond conformation and the extensive hydrogen bonding within the crystal structure (Schwalbe, Saenger, & Gassmann, 1971); (Schwalbe & Saenger, 1973).

Chemical Reactions and Properties

The chemical reactions of 2-Thio-6-azauridine reveal its reactivity and interaction with other substances. Matsui et al. (1989) investigated the ozonization of thio- and azauracils, including 2-Thio-6-azauridine, showing how it undergoes specific reactions when exposed to ozone, highlighting its chemical reactivity and potential for further chemical transformations (Matsui et al., 1989).

Scientific Research Applications

Anticancer Potential in Drug Resistance

TAU has shown promising abilities in sensitizing drug-resistant cancer cells, particularly in the context of triple-negative breast cancer (TNBC). A study by Malla et al. (2022) revealed that TAU, in combination with paclitaxel (PTX), synergistically inhibited the viability of PTX-resistant TNBC cells. The combination was effective in arresting the cell cycle, inducing apoptosis, and reducing the expression of ATP-binding cassette (ABC) transporters, which are crucial for drug resistance. This suggests TAU's potential in overcoming chemotherapy resistance in cancer treatment (Malla et al., 2022).

Antibacterial Activity

Research has identified TAU derivatives with moderate activity against a range of bacteria, including drug-resistant strains. Negrya et al. (2019) synthesized 5-substituted derivatives of 2’-deoxy-6-azauridine, showing effectiveness against Mycobacterium smegmatis, Staphylococcus aureus, and even Gram-negative bacteria like Pseudomonas aeruginosa, highlighting the compound's potential as a novel antibacterial agent (Negrya et al., 2019).

Autophagy-Mediated Cell Death

TAU induces autophagy-mediated cell death in human cancer cells, acting through mechanisms dependent on AMPK and p53. Cha et al. (2021) found that 6-Azauridine (6-AZA) activates autophagic flux and lysosomal function, demonstrating a cytotoxic effect across various cancer cell types. This suggests TAU's role in promoting autophagy as a therapeutic strategy against cancer (Cha et al., 2021).

HIV-1 Inhibition

TAU has been identified to inhibit Vpu-mediated BST-2 degradation, offering a novel approach to enhance the host restriction factor's ability to prevent HIV-1 release from infected cells. Zhang et al. (2016) discovered that TAU restores cell surface BST-2 levels in the presence of Vpu, demonstrating its potential as a therapeutic agent against HIV-1 by targeting Vpu function (Zhang et al., 2016).

Interaction with Serum Proteins

Understanding the interaction between TAU and serum proteins can provide insights into its pharmacokinetics and efficacy. Uppuluri et al. (2016) studied the binding affinity of AzU (6-azauridine) to bovine serum albumin (BSA), revealing that AzU strongly quenches BSA's intrinsic fluorescence through a static quenching process. This suggests that TAU's effectiveness as a drug could be influenced by its interaction with blood serum proteins (Uppuluri et al., 2016).

Safety And Hazards

When handling 2-Thio-6-azauridine, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-sulfanylidene-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O5S/c12-2-3-5(14)6(15)7(16-3)11-8(17)10-4(13)1-9-11/h1,3,5-7,12,14-15H,2H2,(H,10,13,17)/t3-,5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCBDTCUOVDLNZ-SHUUEZRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thio-6-azauridine

CAS RN

27089-56-1
Record name 2-Thio-6-azauridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27089-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thio-6-azauridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027089561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,3,4,5-tetrahydro)-3-thioxo-2-(β-D-ribofuranosyl)-1,2,4-triazin-5-one
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
Q Zhang, Z Mi, Y Huang, L Ma, J Ding, J Wang… - Retrovirology, 2016 - Springer
… The results of Western blotting showed no effect of 2-thio-6-azauridine on … 2-thio-6-azauridine does not affect the expression of BST-2 or Vpu, which suggests that 2-thio-6-azauridine …
Number of citations: 13 link.springer.com
SD Negrya, OV Efremenkova, PN Solyev… - The Journal of …, 2019 - nature.com
… At the same time, 6-azauridine and 2-thio-6-azauridine inhibited the growth of RNA viruses, … 2-thio-6-azauridine inhibits Vpu mediated BST-2 degradation. Retrovirology. 2016;13:13. …
Number of citations: 9 www.nature.com
LH Li, GL Neil, TE Moxley, EJ Olin - Cancer chemotherapy …, 1974 - books.google.com
… the antitumor effect of 2-thio-6azauridine against L1210 leukemia … Over a 4-hour period of incubation, 2-thio-6-azauridine … 2-Thio-6-azauridine was found to inhibit the transformation of …
Number of citations: 7 books.google.com
R Marni, MM Gavara, A Chakraborty… - Archives of Breast …, 2022 - archbreastcancer.com
… Previously, 2-thio-6azauridine (TAU) was reported to be an antiviral agent against viruses.It is known to inhibit HIV-1 infection in HeLa cells and antitumor agents against L1210 …
Number of citations: 3 archbreastcancer.com
B Gabrielsen, JJ Kirsi, CD Kwong… - Antiviral Chemistry …, 1994 - journals.sagepub.com
… Of the known inhibitors of ODCase, 2-thio-6-azauridine 1d and its triacetate 1e were the most broadly active in vitro. The only inactivity was observed against HIV-1 virus. Compound 1d …
Number of citations: 22 journals.sagepub.com
V Nuessler, A Pogrebniak, R Pelka-Fleischer, K Boos… - Chromatographia, 1999 - Springer
… 2-thio-6-azauridine with amounts in standards and spiked matrices was linear in the concentration range 0.04-2 pg mL -1 for 2-thio-6-azauridine… -1 for 2-thio-6-azauridine. Recovery was …
Number of citations: 3 link.springer.com
JD Morrey, DF Smee, RW Sidwell, C Tseng - Antiviral research, 2002 - Elsevier
… triacetate, cyclopententylcytosine (CPE-C), mycophenolic acid and pyrazofurin appeared to have the greatest activities against the New York isolate, followed by 2-thio-6-azauridine. Anti…
Number of citations: 211 www.sciencedirect.com
MM Gavara, K Zaveri, AK Badana, S Gugalavath… - Process …, 2018 - Elsevier
… This study also aims at evaluating the effect of small lead molecule, 2-thio-6-azauridine (TAU) on viability, proliferation, apoptosis and expression of cell junction pathway proteins in …
Number of citations: 12 www.sciencedirect.com
A Holý, R Bald - Collection of Czechoslovak Chemical …, 1971 - cccc.uochb.cas.cz
… The 2',3'-cyclic phosphates of 2-thiouridine (VIII), of 2-thio6-azauridine (IX), and of 4-thio-6-azauridine (X) have been prepared by reaction of the appropriate ribonucleoside with …
Number of citations: 3 cccc.uochb.cas.cz
MM Gavara - shodhganga.inflibnet.ac.in
Shodhganga@INFLIBNET: Studies on CD151 LEL inhibitor 2 THIO 6 azauridine in sensitizing TNBC cell lines … Title: Studies on CD151 LEL inhibitor 2 THIO 6 azauridine in …
Number of citations: 0 shodhganga.inflibnet.ac.in

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